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Clinical Efficacy Data Comparison

The table below summarizes the PFS advantage of fruquintinib from key clinical trials and real-world

studies.

Treatment / Study Type
Comparison /
Control

Median
PFS
(Months)

Hazard Ratio
(HR) for PFS
(95% CI)

Key Patient
Population

Fruquintinib (FRESCO
Trial) [1]

Placebo 3.7 vs. 1.8
[1]

0.26 [1] Refractory
mCRC (3rd+

line)

Fruquintinib (External
Control Study) [2] [3]

Other TKIs

(regorafenib,
apatinib, anlotinib)

3.71 vs.

2.49 [2] [3]

0.67 (0.48-

0.94) [2] [3]

Refractory

mCRC (3rd+
line)

Fruquintinib + Immune
Checkpoint Inhibitors
(Retrospective Study) [4]

Fruquintinib
monotherapy

7.9 vs. 3.9
[4]

Not provided
[4]

Advanced
pMMR/MSS-type

CRC
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Detailed Experimental Protocols

For the key studies cited above, here are the detailed methodologies.

FRESCO Phase III Trial (NCT02314819) [1]

Objective: To evaluate the efficacy and safety of fruquintinib versus placebo in patients with mCRC

who had failed at least two prior systemic therapies.
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trial.

Patient Population: 416 patients with metastatic colorectal adenocarcinoma who had progressed
after at least two lines of standard chemotherapy.

Intervention: Patients were randomized in a 2:1 ratio to receive either fruquintinib (5 mg) or placebo
once daily in 3-week cycles (3 weeks on/1 week off).

Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
Assessment Method: Tumor imaging was performed every 8 weeks. Tumor response was assessed

by a blinded independent radiology review committee according to Response Evaluation Criteria in
Solid Tumors (RECIST) version 1.1.

Multi-center Effectiveness Comparison Study [2] [3]

Objective: To compare the effectiveness of fruquintinib with other Tyrosine Kinase Inhibitors (TKIs)
in a third-line setting using Real-World Data (RWD).

Study Design: A comparative analysis using a constructed external control cohort from RWD.
Data Sources:

Fruquintinib Group: Patient data from the fruquintinib arm of the FRESCO trial.
Other TKIs Group: Real-world data from hospital records of patients treated with regorafenib,

apatinib, or anlotinib.
Matching Method: Propensity Score Matching (PSM) was used to balance baseline characteristics

between the two groups. Key variables included in the PSM model were gender, age, previous
chemotherapy regimens, prior use of VEGF/EGFR inhibitors, presence of multiple metastases, liver

metastases, and primary tumor site. A total of 128 patients were successfully matched in each group.
Primary Endpoint: Progression-Free Survival (PFS).

Statistical Analysis: PFS was evaluated using the Kaplan-Meier method, and the hazard ratio was
estimated using a Cox proportional hazard model.

Mechanism of Action & Signaling Pathway
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Fruquintinib is a highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR)

1, 2, and 3 [1] [5]. The following diagram illustrates its targeted signaling pathway in angiogenesis

inhibition.
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Emerging Research and Combination Strategies

Research is exploring the potential of fruquintinib beyond monotherapy and in broader patient groups.

Synergy with Immunotherapy: A 2025 retrospective study suggests that combining fruquintinib
with immune checkpoint inhibitors may double the median PFS compared to fruquintinib
monotherapy in advanced proficient mismatch repair/microsatellite stable (pMMR/MSS) colorectal
cancer, a population typically less responsive to immunotherapy alone [4].

Overcoming Multi-TKI Resistance: Evidence from sarcoma studies indicates that fruquintinib can
demonstrate efficacy even after patients develop resistance to several other TKIs, highlighting its

potential in heavily pre-treated populations [6].
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Critical Considerations for Researchers

Precision of Selectivity: Fruquintinib's high selectivity for VEGFR-1, 2, and 3 is a key differentiator
from earlier, multi-targeted TKIs like sunitinib and regorafenib, which may contribute to a distinct

efficacy and safety profile [1].
Real-World Evidence (RWE) Validity: The comparative effectiveness study using an externally

controlled cohort and PSM provides valuable real-world insights, though it carries inherent limitations
compared to a head-to-head randomized controlled trial (RCT) [2] [3].

Dosing Strategy: Clinical experts note that starting at the 5 mg dose with quick follow-up for potential
adjustment is a common approach to optimize tolerability while maintaining efficacy [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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